N-(1-benzothiophen-5-yl)-4-(4-methoxybenzenesulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzothiophen-5-yl)-4-(4-methoxybenzenesulfonyl)butanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a benzothiophene moiety and a methoxybenzenesulfonyl group, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-4-(4-methoxybenzenesulfonyl)butanamide typically involves multi-step organic reactions. One possible route includes:
Formation of Benzothiophene Core: Starting from a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.
Amidation: The final step involves the formation of the butanamide linkage through amidation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-4-(4-methoxybenzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-benzothiophen-5-yl)-4-(4-methoxybenzenesulfonyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. The sulfonamide group is known for its role in various pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-4-(4-methoxybenzenesulfonyl)butanamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzothiophen-2-yl)-4-(4-methoxybenzenesulfonyl)butanamide
- N-(1-benzothiophen-5-yl)-4-(4-chlorobenzenesulfonyl)butanamide
- N-(1-benzothiophen-5-yl)-4-(4-methoxybenzenesulfonyl)pentanamide
Uniqueness
N-(1-benzothiophen-5-yl)-4-(4-methoxybenzenesulfonyl)butanamide is unique due to the specific positioning of the methoxy group and the length of the butanamide chain
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-24-16-5-7-17(8-6-16)26(22,23)12-2-3-19(21)20-15-4-9-18-14(13-15)10-11-25-18/h4-11,13H,2-3,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBHIMJSRJBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.